IVQ Hydrochloride
CAS No.: 1803533-07-4
Cat. No.: VC0531052
Molecular Formula: C19H15ClN2
Molecular Weight: 306.79
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1803533-07-4 |
---|---|
Molecular Formula | C19H15ClN2 |
Molecular Weight | 306.79 |
IUPAC Name | 4-[2-(1H-Indol-3-yl)vinyl]quinoline Hydrochloride |
Standard InChI | InChI=1S/C19H14N2.ClH/c1-3-7-18-16(5-1)14(11-12-20-18)9-10-15-13-21-19-8-4-2-6-17(15)19;/h1-13,21H;1H/b10-9+; |
Standard InChI Key | AVOKKBFFNGJTEN-RRABGKBLSA-N |
SMILES | [H]Cl.C1(/C=C/C2=CNC3=C2C=CC=C3)=CC=NC4=CC=CC=C14 |
Appearance | Solid powder |
Introduction
Development and Synthesis
IVQ was specifically designed to overcome challenges associated with the direct use of QVO, which demonstrated promising anti-diabetic properties but faced significant limitations in terms of synthesis and practical application.
Rationale for Development
The development of IVQ as a prodrug was driven by several key factors:
-
QVO exhibited inhibitory effects on hepatic glucose production in primary hepatocytes, indicating its potential as an anti-diabetic agent
-
The synthesis route for QVO was complicated and yielded low amounts of the final product
-
A prodrug approach could potentially improve pharmacokinetic properties while maintaining therapeutic efficacy
Synthesis Advantages
The development of IVQ offered significant advantages over direct QVO synthesis:
Parameter | QVO | IVQ | Advantage of IVQ |
---|---|---|---|
Synthesis route | Complex | Simplified | Easier manufacturing process |
Yield | Low | High | More cost-effective production |
Scalability | Limited | Improved | Better potential for commercial production |
Bioconversion | N/A | Rapid in vivo | Effective delivery of active compound |
This strategic approach to drug design highlights the importance of prodrug development in overcoming pharmaceutical limitations while preserving therapeutic efficacy .
Mechanism of Action
The mechanism by which IVQ Hydrochloride exerts its anti-diabetic effects involves a multi-step process beginning with its conversion to the active metabolite and culminating in the modulation of key signaling pathways involved in glucose homeostasis.
AMPK Pathway Activation
One of the primary mechanisms through which QVO (the active metabolite of IVQ) exerts its anti-diabetic effects is by activating the adenosine monophosphate-activated protein kinase (AMPK) signaling pathway in the liver . AMPK serves as a central regulator of energy homeostasis, coordinating metabolic pathways to balance nutrient supply with energy demand .
The activation of AMPK by QVO involves multiple mechanisms:
-
Promotion of AMPK phosphorylation at Thr-172 within the activation loop of the kinase domain in the AMPKα catalytic subunit
-
Activation of upstream kinases such as liver kinase B1 (LKB1) and calmodulin-dependent protein kinase kinase β (CaMKKβ)
-
Modulation of the AMP:ATP ratio, leading to allosteric activation of AMPK
AMPK activation subsequently leads to a cascade of metabolic effects that collectively improve glucose homeostasis.
Suppression of Hepatic Gluconeogenesis
A major therapeutic effect of IVQ (via its active metabolite QVO) is the suppression of hepatic gluconeogenesis, which is a significant contributor to hyperglycemia in type 2 diabetes. This suppression occurs through several mechanisms:
-
Downregulation of key gluconeogenic enzymes, including phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase)
-
AMPK-dependent inhibition of transcription factors that regulate gluconeogenic gene expression
-
Modulation of mitochondrial function-related signaling pathways independent of AMPK
By reducing hepatic glucose production through these mechanisms, IVQ Hydrochloride effectively addresses one of the primary metabolic abnormalities in type 2 diabetes.
Pharmacological Properties
Pharmacokinetics
Pharmacokinetic studies have demonstrated that IVQ exhibits favorable properties as a prodrug. Key findings include:
-
Rapid absorption following oral administration
-
Quick conversion to the active metabolite QVO in vivo
-
Effective delivery of QVO to target tissues, particularly the liver
This pharmacokinetic profile supports the oral administration route used in preclinical studies, suggesting potential convenience for clinical applications in human patients.
Therapeutic Applications
The primary therapeutic application of IVQ Hydrochloride is in the treatment of type 2 diabetes mellitus, where it has demonstrated significant potential in preclinical studies.
Treatment of Type 2 Diabetes Mellitus
IVQ Hydrochloride has shown promising results in the management of type 2 diabetes through several mechanisms:
These effects collectively address core metabolic abnormalities in type 2 diabetes, suggesting potential advantages over some existing therapies that may target only specific aspects of the disease.
Comparison with Other Anti-Diabetic Approaches
Several features distinguish IVQ Hydrochloride from other anti-diabetic agents:
Feature | IVQ Hydrochloride | Many Traditional Anti-Diabetics |
---|---|---|
Mechanism | Targets gluconeogenesis through AMPK pathway | Often target insulin secretion or sensitivity |
Administration | Oral | Various (oral, injectable) |
Target tissue | Primarily liver | Varies (pancreas, muscle, adipose) |
Effect on glucose production | Direct inhibition through metabolite | Often indirect |
Cardiovascular safety | No dysfunction observed in studies | Variable safety profiles |
This mechanistic differentiation suggests that IVQ Hydrochloride could potentially offer advantages in certain patient populations or as part of combination therapy regimens.
Preclinical Studies
The efficacy and safety of IVQ Hydrochloride have been evaluated in several preclinical models, with studies providing insights into its potential therapeutic applications.
Studies in Diabetic Mouse Models
IVQ Hydrochloride has been extensively studied in established diabetic mouse models, particularly db/db and ob/ob mice, which are widely used for research on type 2 diabetes. Key findings from these studies include:
These preclinical findings provide strong support for the potential efficacy of IVQ Hydrochloride in the treatment of type 2 diabetes mellitus.
Efficacy Parameters
Studies evaluating the efficacy of IVQ Hydrochloride have examined several key parameters:
The consistent improvement observed across these parameters strengthens the evidence for IVQ Hydrochloride's potential as an anti-diabetic agent.
Future Perspectives
The development of IVQ Hydrochloride represents a promising approach in anti-diabetic therapy, with several potential directions for future research and development.
Prodrug Design Implications
The successful development of IVQ as a prodrug of QVO highlights the broader significance of prodrug design in pharmaceutical development:
-
Overcoming synthetic challenges of promising therapeutic compounds
-
Improving pharmacokinetic properties while maintaining efficacy
-
Potentially enhancing drug delivery to target tissues
-
Addressing stability or solubility limitations of parent compounds
This approach may have implications for the development of other anti-diabetic agents or therapeutics for different conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume